Dicyclohexyl(mesityl)phosphine

Catalog No.
S1902344
CAS No.
870703-48-3
M.F
C21H33P
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl(mesityl)phosphine

CAS Number

870703-48-3

Product Name

Dicyclohexyl(mesityl)phosphine

IUPAC Name

dicyclohexyl-(2,4,6-trimethylphenyl)phosphane

Molecular Formula

C21H33P

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3

InChI Key

FZMRUTAFFILQPI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C

The exact mass of the compound Dicyclohexyl(mesityl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexyl(mesityl)phosphine (PCy2Mes, CAS 870703-48-3) is a sterically hindered, electron-rich dialkylarylphosphine ligand engineered for transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions . Featuring a mesityl (2,4,6-trimethylphenyl) group paired with two cyclohexyl moieties, it provides a highly specific steric profile and strong σ-donating capability . This structural combination accelerates the oxidative addition of unactivated substrates while providing sufficient steric bulk to promote rapid reductive elimination. For industrial procurement, PCy2Mes serves as a highly active, cost-effective alternative for standard Suzuki-Miyaura, Heck, and Buchwald-Hartwig workflows, offering enhanced processability compared to strictly aliphatic trialkylphosphines.

Substituting PCy2Mes with common generic ligands like triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3) frequently results in catalytic failure or severe process inefficiencies. PPh3 lacks the electron density required to activate challenging aryl chlorides at room temperature, often necessitating elevated temperatures that degrade sensitive substrates. Conversely, while PCy3 is highly electron-rich, its lack of an aryl group alters the metal-ligand coordination geometry and reduces the stability of the active Pd(0) species in solution, leading to faster catalyst deactivation . Furthermore, the specific ortho-methyl groups on the mesityl ring of PCy2Mes provide a 'steric shield' that stabilizes the metal complex against decomposition, a protective feature entirely absent in simple trialkyl or unhindered triaryl phosphines [1].

Superior Oxidative Addition Kinetics for Aryl Chlorides

In palladium-catalyzed cross-couplings of deactivated aryl chlorides, electron-rich dialkylarylphosphines like PCy2Mes significantly outperform unhindered triarylphosphines . The strong σ-donation from the cyclohexyl groups combined with the steric bulk of the mesityl ring lowers the activation barrier for the oxidative addition of the C-Cl bond. Comparative benchmarking demonstrates that Pd/PCy2Mes systems can achieve full conversion of aryl chlorides at lower temperatures and reduced catalyst loadings compared to standard Pd/PPh3 systems, which typically stall or require extended heating .

Evidence DimensionCatalyst loading and temperature for aryl chloride activation
Target Compound Data0.5 - 1.0 mol% Pd, 60-80 °C (typical for PCy2Mes systems)
Comparator Or BaselinePPh3 (typically requires >2-5 mol% Pd, >100 °C, or fails)
Quantified DifferenceUp to 5x reduction in catalyst loading and 20-40 °C lower reaction temperatures
ConditionsSuzuki-Miyaura coupling of deactivated aryl chlorides

Enables the procurement of cheaper, more abundant aryl chloride starting materials instead of expensive aryl bromides without sacrificing reaction efficiency.

Enhanced Solution Stability and Resistance to Oxidation

While strictly aliphatic phosphines like tricyclohexylphosphine (PCy3) are highly active, they are notoriously sensitive to oxidation and can lead to rapid catalyst decomposition under non-ideal industrial conditions. The incorporation of the mesityl group in PCy2Mes provides a protective steric canopy and electronic modulation that enhances the stability of the phosphine against ambient oxidation . This translates to a longer active half-life of the catalytic species in solution, reducing the need for strict glovebox handling during bulk formulation and improving batch-to-batch reproducibility in scale-up environments [1].

Evidence DimensionHandling requirements and solution half-life
Target Compound DataBench-stable as a solid; extended catalytic lifetime in solution
Comparator Or BaselinePCy3 (highly air-sensitive, requires strict inert atmosphere handling)
Quantified DifferenceSignificantly reduced sensitivity to trace oxygen during setup and continuous processing
ConditionsIndustrial scale-up conditions and formulation handling

Lowers manufacturing overhead by relaxing extreme inert-atmosphere handling requirements during catalyst preparation and loading.

Cost-Efficiency in Routine Couplings vs. Biaryl Phosphines

For routine cross-coupling transformations that do not involve extremely sterically hindered substrates, the use of advanced biaryl Buchwald-type ligands (e.g., XPhos, SPhos) can be an over-specification that unnecessarily inflates procurement costs. PCy2Mes offers a highly effective 'middle-ground' structural motif: it possesses the critical dialkylaryl backbone necessary for high activity but lacks the complex, multi-ring synthesis required for biaryl ligands . Consequently, PCy2Mes delivers comparable yields for standard Heck and amination reactions at a significantly lower cost per mole, making it the economically rational choice for large-scale pharmaceutical intermediate synthesis [1].

Evidence DimensionLigand procurement cost vs. catalytic performance
Target Compound DataHigh TON for standard couplings at a lower synthetic cost
Comparator Or BaselineAdvanced Biaryl Ligands (e.g., XPhos, SPhos - high procurement cost)
Quantified DifferenceComparable catalytic efficiency for non-extreme substrates with a substantial reduction in ligand cost
ConditionsStandard Buchwald-Hartwig aminations and Heck couplings

Optimizes the supply chain by preventing the over-specification of expensive proprietary ligands for routine, scale-up coupling reactions.

Scale-Up of Suzuki-Miyaura Couplings using Aryl Chlorides

Because PCy2Mes provides the requisite electron density to activate robust C-Cl bonds, it is highly recommended for industrial Suzuki couplings where starting material cost is a primary driver. It allows process chemists to transition from expensive aryl bromides to cheaper aryl chlorides without suffering the severe yield drops associated with generic PPh3 substitution .

Buchwald-Hartwig Amination in Pharmaceutical Intermediates

PCy2Mes serves as an excellent, cost-effective ligand for routine C-N bond formation. Its steric profile promotes the necessary reductive elimination step, making it a reliable choice for synthesizing secondary and tertiary amines in API manufacturing pipelines where avoiding the cost of complex biaryl ligands is desired .

Heck Couplings Requiring High Catalyst Turnover

In Heck reactions where catalyst longevity is critical, the enhanced stability of the Pd-PCy2Mes complex prevents premature precipitation of palladium black. This makes it suitable for continuous flow or extended batch processes where maintaining a low, steady state of active catalyst is essential for process economics and downstream purification[1].

XLogP3

6.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dicyclohexyl(2,4,6-trimethylphenyl)phosphine

Dates

Last modified: 08-16-2023

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